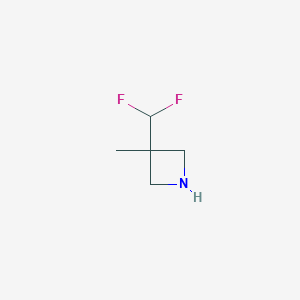

3-(Difluoromethyl)-3-methylazetidine

Description

Significance of Four-Membered Nitrogen-Containing Heterocycles in Organic Chemistry

Four-membered nitrogen-containing heterocycles, known as azetidines, represent a unique class of saturated cyclic amines. nih.govnih.gov Their significance in organic chemistry stems from a combination of inherent ring strain and conformational rigidity, which imparts distinct chemical reactivity and three-dimensional structural definition. nih.govchemscene.com While historically less explored than their five- and six-membered counterparts like pyrrolidines and piperidines, azetidines have emerged as valuable building blocks in modern synthesis. nih.govevitachem.com They serve as versatile intermediates for the construction of more complex nitrogen-containing molecules, including alkaloids and various pharmaceutically active compounds. nih.gov The controlled manipulation of the azetidine (B1206935) ring allows for the introduction of diverse substituents, making them key components in the design of novel molecular architectures. evitachem.com

Overview of Difluoromethylated Azetidines as Prospective Chemical Entities in Research

The convergence of azetidine chemistry with the strategic use of fluorine gives rise to fluorinated azetidines, a class of compounds that has garnered considerable interest. acs.orgresearchgate.netresearchgate.net Among these, difluoromethylated azetidines are of particular note. The difluoromethyl group (CHF2) is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding. mdpi.comacs.org Its incorporation into the rigid azetidine scaffold can lead to compounds with unique conformational properties and altered electronic distributions. acs.orguni.lu Consequently, difluoromethylated azetidines, including 3-(Difluoromethyl)-3-methylazetidine, are viewed as promising entities for investigation in various research domains, notably in the development of novel therapeutic agents and chemical probes. acs.orguni.lu The study of these compounds contributes to a deeper understanding of structure-activity relationships and the impact of fluorine substitution on molecular behavior.

While extensive research on the broader class of fluorinated azetidines is well-documented, specific academic studies focusing solely on this compound are limited. However, its chemical identity is established, and it is available commercially for research purposes. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₉F₂N |

| Molecular Weight | 121.13 g/mol |

| CAS Number | 1785430-26-3 |

| Predicted LogP | 0.8 |

| Predicted pKa | 9.5 |

Note: Predicted values are computationally derived and may vary from experimental results.

The synthesis of 3,3-disubstituted azetidines, such as the title compound, can be challenging. researchgate.net General synthetic routes to analogous fluorinated azetidines often involve the cyclization of appropriately substituted open-chain precursors or the direct fluorination of pre-formed azetidine rings. researchgate.netresearchgate.net For instance, the treatment of 3-azetidinols with reagents like diethylaminosulfur trifluoride (DAST) is a known method for introducing fluorine. researchgate.net The synthesis of a 3,3-disubstituted azetidine would necessitate a precursor with the desired substituents already in place or a method for their introduction onto the heterocyclic core.

Table 2: Research Highlights of Structurally Related Fluorinated Azetidines

| Compound Class | Key Research Finding | Reference |

| 3-Fluoroazetidines | Have been investigated as dipeptidyl peptidase IV inhibitors for potential applications in the treatment of type 2 diabetes. | researchgate.net |

| 2-(Trifluoromethyl)azetidines | Synthesized via strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, these compounds are of interest in medicinal chemistry for their potential to modulate pharmacokinetic properties. | acs.org |

| General Fluorinated Azetidines | The incorporation of fluorine can lower the basicity of the azetidine nitrogen, which can be advantageous in reducing off-target effects in drug candidates. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-3-methylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c1-5(4(6)7)2-8-3-5/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDGZMDFMOJNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Difluoromethyl 3 Methylazetidine and Analogous Difluoromethylated Azetidines

Foundational Strategies for Azetidine (B1206935) Ring Construction in Research Synthesis

The construction of the strained azetidine ring is a key challenge in the synthesis of these molecules. Several foundational strategies have been developed to assemble this four-membered scaffold.

Cyclization Approaches from Acyclic Precursors

One of the most common methods for forming the azetidine ring is through the intramolecular cyclization of acyclic precursors. This strategy typically involves a nucleophilic nitrogen atom attacking an electrophilic carbon center to form the C-N bond that closes the ring. For the synthesis of 3,3-disubstituted azetidines, this often entails the use of precursors containing a quaternary carbon center.

A general approach involves the synthesis of a γ-amino alcohol or a related derivative with a suitable leaving group at the γ-position. Base-mediated cyclization then leads to the formation of the azetidine ring. For instance, a precursor containing a 3-amino-2-methyl-2-(difluoromethyl)propan-1-ol skeleton could, in principle, be converted to the corresponding halide or sulfonate ester, which would then undergo intramolecular nucleophilic substitution to yield 3-(difluoromethyl)-3-methylazetidine. While specific examples for the direct synthesis of this compound via this route are not extensively detailed in publicly available literature, the general principle is well-established for the synthesis of other 3,3-disubstituted azetidines.

One notable synthetic route involves the use of difluoroacetic acid derivatives, which can react with appropriate amine precursors under controlled conditions to eventually yield the azetidine structure through a cyclization step. rsc.org This method allows for the selective introduction of functional groups at specific positions on the ring. rsc.org

[2+2] Cycloaddition Reactions for Azetidine Scaffold Assembly

The [2+2] cycloaddition reaction between an imine and an alkene, often referred to as the aza Paternò-Büchi reaction, provides a direct and atom-economical route to the azetidine core. nih.gov This method is particularly useful for accessing a wide range of substituted azetidines. The reaction can be promoted by various means, including photochemical activation.

Visible-light-mediated [2+2] cycloadditions have emerged as a powerful tool for azetidine synthesis. researchgate.netresearchgate.net These reactions often employ a photocatalyst to excite either the imine or the alkene, facilitating the cycloaddition process under mild conditions. researchgate.netresearchgate.net For the synthesis of 3,3-disubstituted azetidines, an appropriately substituted alkene or imine is required. For example, the reaction of an imine with an alkene such as 2-difluoromethoxy-2-methylpropene could theoretically yield a 3-(difluoromethoxy)-3-methylazetidine (B6265244) derivative.

While the direct application of [2+2] cycloaddition for the synthesis of this compound is not explicitly documented in readily available literature, the versatility of this method suggests its potential applicability. The choice of substituents on both the imine and alkene partners is crucial for controlling the regioselectivity and stereoselectivity of the cycloaddition.

| Reaction Type | Reactants | Key Features | Potential for this compound Synthesis |

|---|---|---|---|

| Aza Paternò-Büchi Reaction | Imine and Alkene | Direct formation of the azetidine ring; can be promoted photochemically. nih.gov | Requires a suitable difluoromethylated alkene or imine precursor. |

| Visible-Light-Mediated [2+2] Cycloaddition | Imine and Alkene with Photocatalyst | Mild reaction conditions; high functional group tolerance. researchgate.netresearchgate.net | A promising strategy if the necessary difluoromethylated starting materials can be accessed. |

Ring Contraction and Isomerization Pathways in Azetidine Synthesis

Alternative strategies for constructing the azetidine scaffold involve the rearrangement of larger or smaller ring systems. Ring contraction of five-membered heterocycles, such as pyrrolidines, can provide a route to azetidines. This transformation often requires specific functionalization of the pyrrolidine (B122466) ring to induce the contraction. For example, a suitably substituted α-halopyrrolidinone can undergo a Favorskii-type rearrangement to yield an azetidine-3-carboxylic acid derivative.

Ring expansion of three-membered aziridine (B145994) derivatives is another viable pathway to azetidines. This can be achieved through various methods, including the reaction of aziridines with carbenoids or other one-carbon synthons. The strain release from the aziridine ring drives the expansion to the four-membered azetidine.

Advanced Techniques for Difluoromethyl Moiety Introduction

The introduction of the difluoromethyl (CF2H) group is a critical step in the synthesis of the target compound and its analogs. This moiety is valued for its ability to act as a lipophilic hydrogen bond donor and for its isosteric and isopolar relationship with hydroxyl and thiol groups.

Direct Difluoromethylation Reagents and Protocols

Direct difluoromethylation involves the use of reagents that can directly transfer a CF2H group to a substrate. A variety of such reagents have been developed, each with its own reactivity profile and substrate scope.

One common class of reagents is based on sulfonium (B1226848) salts, such as S-(difluoromethyl)diarylsulfonium salts. These electrophilic reagents can difluoromethylate a range of nucleophiles, including enolates and carbanions. Another important class of reagents includes difluoromethyl sulfones and sulfoxides, which can serve as sources of the difluoromethyl radical under appropriate conditions.

The table below summarizes some of the key direct difluoromethylation reagents and their characteristics.

| Reagent Class | Example Reagent | Mechanism of Action | Applicability to Azetidines |

|---|---|---|---|

| Sulfonium Salts | S-(Difluoromethyl)diarylsulfonium salts | Electrophilic difluoromethylation of nucleophiles. | Can be used to functionalize pre-formed azetidine enolates or related nucleophilic derivatives. |

| Sulfones/Sulfoxides | Difluoromethyl phenyl sulfone | Source of difluoromethyl radicals. | Applicable in radical-mediated C-H functionalization of the azetidine ring. |

| Phosphonium Salts | (Difluoromethyl)triphenylphosphonium bromide | Source of difluorocarbene or difluoromethyl anion equivalent. | Can be used in reactions with electrophilic sites on the azetidine ring. |

Radical-Mediated and Photoredox Difluoromethylation Strategies

Radical-mediated processes have become increasingly popular for the introduction of the difluoromethyl group due to their mild reaction conditions and high functional group tolerance. acs.org These methods often involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to an unsaturated bond or participates in a C-H functionalization reaction.

Photoredox catalysis has emerged as a particularly powerful tool for generating difluoromethyl radicals under visible light irradiation. rsc.org A photocatalyst absorbs light and initiates a single-electron transfer (SET) process with a difluoromethylating agent, such as a difluoromethyl sulfone or a bromodifluoroacetate derivative, to generate the •CF2H radical. rsc.org This radical can then be trapped by a suitable azetidine-containing substrate.

For the synthesis of this compound, a potential strategy would involve the photoredox-catalyzed decarboxylative difluoromethylation of a 3-methylazetidine-3-carboxylic acid derivative. In this approach, the carboxylic acid would be converted into a redox-active ester, which upon SET reduction and decarboxylation, would generate a tertiary radical at the 3-position of the azetidine ring. This radical could then be trapped by a difluoromethyl radical source.

Recent advances in photoredox catalysis have enabled the direct C-H difluoromethylation of N-heterocycles. nih.govevitachem.com This approach is highly attractive as it avoids the need for pre-functionalization of the substrate. While direct C(sp³)-H difluoromethylation of an azetidine ring is challenging, the development of new and more reactive catalytic systems may make this a viable strategy in the future.

Deoxygenative Difluoromethylation of Alcohol Precursors

A key transformation in the synthesis of this compound is the conversion of a tertiary alcohol precursor, such as N-protected 3-methylazetidin-3-ol, into the target difluoromethylated compound. Deoxygenative difluoromethylation provides a direct route for this conversion. One notable strategy involves the activation of the alcohol, followed by the introduction of the difluoromethyl group.

Table 1: Proposed Scheme for Deoxygenative Difluoromethylation

| Step | Reactant | Reagents | Intermediate/Product | Description |

| 1 | N-Boc-3-methylazetidin-3-ol | 1. NaH, CS₂; 2. MeI | N-Boc-3-methylazetidin-3-yl xanthate | Formation of the xanthate ester from the tertiary alcohol precursor. |

| 2 | N-Boc-3-methylazetidin-3-yl xanthate | Difluoromethylating agent, Cu catalyst, Aryl radical initiator | N-Boc-3-(difluoromethyl)-3-methylazetidine | Copper-catalyzed deoxygenative difluoromethylation via an alkyl radical intermediate. acs.org |

Stereoselective and Enantioselective Approaches to Difluoromethylated Azetidines

The creation of stereocenters, particularly quaternary centers containing a difluoromethyl group, presents a significant synthetic challenge. Stereoselective and enantioselective approaches are crucial for accessing specific isomers of difluoromethylated azetidines, which is often a requirement for pharmaceutical applications.

One effective strategy for achieving stereocontrol is through the use of chiral auxiliaries. For instance, an N-(tert-butanesulfinyl)azetidin-3-one can serve as a chiral precursor. The nucleophilic addition of a difluoromethylating reagent, such as TMSCF₂H, to the ketone can proceed with high diastereoselectivity, guided by the chiral sulfinyl group. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state, which directs the incoming nucleophile to a specific face of the carbonyl. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched difluoromethylated azetidin-3-ol.

Another approach involves the asymmetric catalysis of prochiral substrates. Chiral Lewis acids or organocatalysts can be employed to create an asymmetric environment around the substrate, enabling the enantioselective addition of a difluoromethyl nucleophile to an azetidin-3-one (B1332698). Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a flexible method for producing chiral azetidin-3-ones, which are versatile precursors for further functionalization. nih.gov

Table 2: Example of a Stereoselective Difluoromethylation Approach

| Precursor | Method | Key Features | Diastereomeric Excess (d.e.) |

| N-(tert-butanesulfinyl)azetidin-3-one | Chiral Auxiliary-Directed Nucleophilic Addition | Asymmetric induction from the sulfinyl group directs the approach of the difluoromethyl nucleophile. | >90% chimia.ch |

| Chiral N-propargylsulfonamide | Gold-Catalyzed Oxidative Cyclization | Flexible synthesis of chiral azetidin-3-one precursors with high enantiomeric excess (>98% e.e.). nih.gov | Not applicable (forms precursor) |

Radiosynthesis of ¹⁸F-Difluoromethylated Azetidines via Fluorodecarboxylation

The synthesis of radiolabeled compounds is essential for positron emission tomography (PET) imaging. The short half-life of fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min) necessitates rapid and highly efficient radiolabeling methods. A novel approach for the synthesis of ¹⁸F-difluoromethylated compounds, including cyclic amines like azetidines, is through manganese-mediated oxidative fluorodecarboxylation. chemrxiv.orgrsc.org

This method utilizes an easily accessible α-fluorocarboxylic acid precursor. The reaction proceeds with no-carrier-added [¹⁸F]fluoride, which is a significant advantage for achieving high molar activity, a critical parameter for PET radiotracers. The process involves the elution of [¹⁸F]fluoride from an ion exchange cartridge using a manganese species, followed by the decarboxylative fluorination reaction. chemrxiv.org This technique has been successfully translated to fully automated radiosynthesis platforms, enabling the reliable production of ¹⁸F-labeled products with high purity and in useful amounts for preclinical studies. chemrxiv.orgrsc.org

Table 3: Performance of Automated ¹⁸F-Fluorodecarboxylation for PET Tracers

| Parameter | Value | Significance |

| Starting ¹⁸F Activity | 50 GBq | Demonstrates scalability for routine production. chemrxiv.org |

| Radiochemical Yield (decay-corrected) | 1.74 GBq | Sufficient quantity for imaging studies. chemrxiv.org |

| Molar Activity (Aₘ) | 6.35 GBq/µmol | High molar activity is crucial for sensitive and specific PET imaging. chemrxiv.org |

| Total Synthesis Time | 78 min | Rapid synthesis is essential due to the short half-life of ¹⁸F. chemrxiv.org |

Convergent and Divergent Synthetic Routes Towards this compound Derivatives

The synthesis of a library of derivatives based on the this compound scaffold can be approached using either convergent or divergent strategies. The choice of strategy depends on the desired structural diversity and the availability of starting materials.

A convergent synthesis involves the independent synthesis of two or more key fragments, which are then combined in the final stages to form the target molecule. For this compound derivatives, a convergent approach might involve coupling a pre-formed, functionalized azetidine ring with a difluoromethyl-containing building block. This strategy is particularly efficient if the final coupling reaction is robust and high-yielding, and if a wide variety of the individual fragments are accessible.

A divergent synthesis , in contrast, begins with a common intermediate that is progressively modified to create a range of different products. chemrxiv.org This approach is highly effective for generating structural diversity around a core scaffold. For example, one could start with N-protected 3-methylazetidin-3-one. This common precursor could first undergo nucleophilic difluoromethylation to install the key CF₂H group, yielding N-protected 3-(difluoromethyl)-3-methylazetidin-3-ol. From this new common intermediate, divergent pathways can be explored. The hydroxyl group could be converted into various other functionalities, or the protecting group on the azetidine nitrogen could be removed and replaced with a wide array of substituents, leading to a library of diverse analogs. The generation of azetidine-benzylic carbocations from tertiary alcohol precursors offers another divergent strategy to access various 3,3-disubstituted derivatives. chimia.ch

Process Development and Scale-Up Considerations in Research Synthesis

Translating a synthetic route for this compound from a research laboratory setting to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. researchgate.net The presence of both a strained azetidine ring and a difluoromethyl group introduces specific challenges.

Route Scouting and Optimization: The initial synthetic route may not be suitable for scale-up. Process development involves evaluating alternative routes for cost-effectiveness, safety, and atom economy. Reaction conditions must be rigorously optimized. This includes minimizing the use of hazardous or expensive reagents, such as certain fluorinating agents which can be corrosive and toxic, often requiring specialized equipment. pharmtech.com Optimization of temperature, pressure, reaction time, and catalyst loading is critical to maximize yield and minimize impurity formation. researchgate.net

Purification and Isolation: Chromatographic purification, common in research synthesis, is often impractical and costly on a large scale. The development of robust crystallization or distillation procedures for intermediates and the final product is highly desirable. This ensures high purity while being economically viable.

Safety and Handling: Fluorination reactions can be highly energetic, and the reagents used are often hazardous. pharmtech.com A thorough safety assessment, including reaction calorimetry, is necessary to understand the thermal risks and to design appropriate cooling and quenching protocols. Handling of strained ring systems like azetidines also requires care, as they can be prone to ring-opening under certain conditions.

Automation and Control: For radiochemical synthesis, as discussed in section 2.2.5, automation is key to handling short-lived isotopes safely and reproducibly. rsc.org In general process chemistry, automated systems for reagent addition, temperature control, and monitoring of reaction progress (e.g., via in-situ IR or HPLC sampling) can lead to improved consistency and safety during scale-up. mt.com

Chemical Reactivity and Transformation Mechanisms of 3 Difluoromethyl 3 Methylazetidine Derivatives

Strain-Driven Ring-Opening Reactions of Azetidines

The inherent ring strain of the azetidine (B1206935) core, estimated to be approximately 25.4 kcal/mol, is a primary driver of its chemical reactivity. acs.orgrsc.orgrsc.org This strain, arising from bond angle distortion and torsional strain, makes the ring susceptible to cleavage under various conditions, providing a thermodynamic driving force for ring-opening reactions. acs.orgrsc.orgrsc.org While more stable than their three-membered aziridine (B145994) counterparts, azetidines readily undergo ring-opening upon treatment with suitable reagents, a characteristic that has been widely exploited in synthetic chemistry. acs.orgrsc.orgrsc.org

For derivatives of 3-(difluoromethyl)-3-methylazetidine, strain-driven ring-opening can be initiated by a variety of stimuli, including nucleophiles, electrophiles, and transition metal catalysts. The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the attacking species. In the case of 3,3-disubstituted azetidines, nucleophilic attack typically occurs at the less sterically hindered C2 or C4 positions. However, the electronic effect of the difluoromethyl group at C3 can also influence the regiochemical outcome. One study noted that the ring-opening of 3,3-disubstituted azetidines with nucleophiles resulted in low yields of the desired amide products, suggesting that the substitution pattern can pose challenges for certain transformations. acs.org

A common strategy to facilitate ring-opening is the activation of the azetidine nitrogen, often through protonation or quaternization, to form a more reactive azetidinium salt. magtech.com.cn These activated intermediates are highly susceptible to nucleophilic attack, leading to cleavage of a C-N bond and the formation of functionalized acyclic amines. magtech.com.cn For example, the quaternization of 2-(trifluoromethyl)azetidines, followed by treatment with various nucleophiles, results in a regiospecific ring opening at the C4 position. magtech.com.cn A similar reactivity pattern can be anticipated for 3-(difluoromethyl)-3-methylazetidinium salts.

Below is a data table summarizing representative strain-driven ring-opening reactions of substituted azetidines.

| Azetidine Derivative | Reagent/Catalyst | Product Type | Reference |

| N-Sulfonyl azetidines | Anionic initiator | Poly(amine) | rsc.org |

| 2-(Trifluoromethyl)azetidinium salt | Nucleophiles (O, N, C, S, Halogen) | α-(Trifluoromethyl)amines | magtech.com.cn |

| 3-Substituted azetidines | Acyl halides / Chiral squaramide | Enantioenriched amides | acs.org |

| Photogenerated 3-phenylazetidinols | Electron-deficient ketones/boronic acids | Aminodioxolanes | beilstein-journals.org |

Nucleophilic and Electrophilic Reactivity Profiles of the Azetidine Core

The reactivity of the this compound core is characterized by both nucleophilic and electrophilic behavior. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to react with a wide range of electrophiles. This reactivity is fundamental to many derivatization strategies.

Conversely, the carbon atoms of the azetidine ring exhibit electrophilic character, particularly when the nitrogen atom is protonated or quaternized. The C2 and C4 positions are susceptible to nucleophilic attack, leading to ring-opening as discussed previously. The C3 carbon, being a quaternary center, is sterically hindered and less prone to direct nucleophilic substitution. However, the electron-withdrawing nature of the difluoromethyl group enhances the electrophilicity of the adjacent carbon atoms in the ring.

The table below outlines the nucleophilic and electrophilic reactivity profiles of the azetidine core.

| Reactive Site | Nature of Reactivity | Typical Reactions |

| Nitrogen Atom | Nucleophilic | Alkylation, Acylation, Arylation, Sulfonylation |

| C2/C4 Carbon Atoms | Electrophilic (especially upon N-activation) | Nucleophilic ring-opening |

| C3 Carbon Atom | Sterically hindered | Generally unreactive to direct substitution |

Functional Group Interconversions and Derivatization Strategies

The functionalization of the this compound scaffold is crucial for its application in drug discovery and materials science. Derivatization can occur at the nitrogen atom or, through more complex transformations, at the carbon framework.

N-Functionalization: The secondary amine of the azetidine ring is a versatile handle for a variety of functional group interconversions. Standard organic transformations can be employed to introduce a wide array of substituents, thereby modulating the physicochemical and biological properties of the molecule. Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides or reductive amination.

N-Acylation: Treatment with acyl chlorides or anhydrides to form amides.

N-Arylation: Cross-coupling reactions with aryl halides, often catalyzed by copper or palladium.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

C-Functionalization: While direct functionalization of the C3-position is challenging due to the quaternary nature of the carbon, derivatization of the carbon skeleton can be achieved through multi-step sequences or by leveraging the reactivity of precursor molecules. For instance, a modular synthesis of 3,3-disubstituted azetidines has been developed using azetidinylation reagents, which could be adapted to introduce the difluoromethyl and methyl groups. researchgate.net

The following table provides examples of derivatization strategies for azetidine scaffolds.

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, base | Alkyl |

| N-Acylation | Acyl chloride, base | Acyl |

| N-Arylation | Aryl halide, Pd or Cu catalyst | Aryl |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonyl |

Site-Selective C-H Functionalization of Azetidine Scaffolds

The direct functionalization of C-H bonds represents a powerful and atom-economical approach to the synthesis of complex molecules. For azetidine scaffolds, site-selective C-H functionalization can provide access to novel derivatives that are otherwise difficult to prepare. While there is limited specific information on the C-H functionalization of this compound, studies on related systems offer valuable insights.

Palladium-catalyzed C(sp³)–H activation has emerged as a key strategy for the functionalization of saturated heterocycles. rsc.org These reactions often employ a directing group to control the regioselectivity of the C-H bond cleavage. For example, a picolinamide (B142947) directing group has been used to achieve C-H arylation of complex triterpenoids containing an azetidine moiety. rsc.orgbiosynth.com It is conceivable that a similar strategy could be applied to this compound, provided a suitable directing group can be installed on the nitrogen atom.

The inherent electronic properties of the azetidine ring and its substituents can also influence the site selectivity of C-H functionalization. The electron-withdrawing difluoromethyl group at C3 may deactivate the adjacent C2 and C4 methylene (B1212753) C-H bonds towards certain types of electrophilic functionalization, while potentially activating them towards other reaction manifolds. Further research is needed to fully elucidate the C-H functionalization landscape of this specific molecule.

Metal-Catalyzed Transformations Involving Difluoromethylated Azetidines

Transition metal catalysis offers a broad spectrum of transformations for the synthesis and functionalization of azetidine derivatives. rsc.org For this compound, metal-catalyzed reactions can be envisioned to occur at the N-H bond, or through the introduction of a leaving group on the carbon skeleton, enabling cross-coupling reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N and C-C bond formation. N-Arylation of the azetidine can be achieved through Buchwald-Hartwig amination. If a leaving group, such as an iodide, is present at the C3 position (in a precursor molecule), Suzuki-Miyaura or other cross-coupling reactions could be employed to introduce aryl, vinyl, or alkyl groups. rsc.org A palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has been reported to yield 2-aryl azetidines through a migration/coupling mechanism. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are also effective for N-arylation and can be used in C-F bond formation reactions. A copper-stabilized difluorocarbene has been shown to promote the site-selective carbonylation of azetidines to form γ-lactams. nih.gov This type of skeletal expansion highlights the potential for metal-catalyzed transformations to dramatically alter the azetidine core.

Iron-Catalyzed Reactions: Iron catalysts provide a cost-effective and environmentally benign alternative to palladium for certain cross-coupling reactions. A protocol for the iron-catalyzed coupling of 3-iodoazetidines with Grignard reagents has been developed, demonstrating the utility of this metal in functionalizing the azetidine scaffold. rsc.org

The table below summarizes potential metal-catalyzed transformations for difluoromethylated azetidines.

| Metal Catalyst | Reaction Type | Potential Transformation |

| Palladium | Cross-coupling | N-Arylation, C-C bond formation (from a suitable precursor) |

| Copper | Cross-coupling, Carbene insertion | N-Arylation, Skeletal expansion (e.g., to γ-lactams) |

| Iron | Cross-coupling | C-C bond formation with Grignard reagents (from a suitable precursor) |

Applications in Contemporary Chemical Research and Development

Utilization as Versatile Chemical Building Blocks and Molecular Scaffolds

The strategic incorporation of fluorine into organic molecules is a widely recognized strategy for modulating their physicochemical and biological properties. sigmaaldrich.com The compound 3-(difluoromethyl)-3-methylazetidine serves as a key fluorinated building block in this endeavor. sigmaaldrich.com Its compact and rigid azetidine (B1206935) framework, coupled with the electronic effects of the difluoromethyl group, provides a unique three-dimensional scaffold for the synthesis of more complex molecules. evitachem.combiosynth.com

Rational Design of Azetidine Scaffolds for Chemical Space Exploration

The rational design of molecular scaffolds is a fundamental aspect of exploring new areas of chemical space. rsc.orgresearchgate.net The structure of this compound, with its distinct substitution pattern on the four-membered ring, offers a well-defined starting point for creating libraries of diverse compounds. evitachem.com The strained azetidine ring can influence the conformation of attached functionalities, while the difluoromethyl and methyl groups provide specific steric and electronic properties. This allows chemists to systematically investigate how these features impact molecular interactions and biological activity. The use of such well-defined scaffolds is crucial in the development of innovative small molecules with desired therapeutic properties. rsc.org

Integration into Diverse Molecular Architectures for Research

The versatility of this compound as a building block is demonstrated by its successful integration into a variety of larger and more complex molecular architectures. evitachem.comprinceton.edu Its nitrogen atom provides a convenient handle for further chemical modifications, enabling its incorporation into different molecular frameworks through standard synthetic methodologies. This adaptability makes it a valuable tool for researchers aiming to synthesize novel compounds for a wide range of research applications, from materials science to drug discovery. sigmaaldrich.com

Contributions to Medicinal Chemistry Research

In the field of medicinal chemistry, the introduction of fluorine-containing groups is a well-established strategy to enhance the drug-like properties of a molecule. informahealthcare.com The unique combination of the azetidine ring and the difluoromethyl group in this compound makes it a particularly interesting building block for the design of new therapeutic agents. evitachem.combiosynth.com

Bioisosteric Replacement Strategies in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve a compound's biological activity or pharmacokinetic profile. cambridgemedchemconsulting.com The difluoromethyl group, in particular, is often used as a bioisostere for a hydroxyl group or a thiol group. princeton.edu The use of this compound allows for the introduction of this important bioisosteric replacement in a well-defined and rigid scaffold. This can lead to drug candidates with improved metabolic stability and enhanced membrane permeability. princeton.educambridgemedchemconsulting.com

Modulation of Molecular Properties for Enhanced Research Utility

The incorporation of this compound into a molecule can significantly modulate its key physicochemical properties, which is a critical aspect of drug development. nih.gov The presence of the two fluorine atoms can alter a compound's lipophilicity, acidity, and metabolic stability. researchgate.net For instance, the strategic placement of fluorine can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved oral bioavailability. nih.gov This ability to fine-tune molecular properties makes this azetidine derivative a valuable tool for medicinal chemists.

Role in Lead Compound Identification and Optimization Studies

The process of drug discovery often begins with the identification of a "lead compound"—a molecule that shows promising biological activity but may require further modification to become a viable drug candidate. numberanalytics.com The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of compound libraries used in high-throughput screening to identify new lead compounds. nih.gov Furthermore, in the lead optimization phase, this azetidine derivative can be incorporated into existing lead structures to improve their potency, selectivity, and pharmacokinetic profiles. youtube.comresearchgate.net

Exploration in Agrochemical Research

The investigation of this compound in the agrochemical sector is primarily centered on its use as a key intermediate in the synthesis of novel fungicides. The presence of the difluoromethyl (-CF2H) moiety is of particular significance in the design of modern agrochemicals. This group can act as a bioisostere for other functional groups and enhance the metabolic stability and binding affinity of the final molecule to its target site.

Research in this area has particularly focused on the development of succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides. SDHIs function by disrupting the mitochondrial respiration of pathogenic fungi. The core structure of many successful SDHI fungicides includes a pyrazole-carboxamide scaffold, and the introduction of fluorine-containing substituents has been shown to significantly improve their efficacy.

While direct fungicidal activity of this compound itself is not the primary focus, its role as a precursor is critical. It is utilized in the synthesis of more complex heterocyclic systems that form the backbone of the active fungicidal ingredient. For instance, patent literature describes the use of difluoromethyl-pyrazole derivatives, which can be synthesized from precursors like this compound, in the preparation of potent fungicides. These patents highlight the importance of such building blocks in generating new agrochemical candidates with improved performance.

The general synthetic strategy involves the reaction of this compound, or a derivative thereof, with other chemical intermediates to construct the final fungicidal molecule. The resulting compounds are then screened for their activity against a range of plant pathogens.

Table 1: Fungicidal Precursors and their Potential Applications

| Precursor Compound | Target Fungicide Class | Mode of Action | Potential Application |

|---|---|---|---|

| This compound | Succinate Dehydrogenase Inhibitors (SDHIs) | Inhibition of fungal mitochondrial respiration | Broad-spectrum fungicides for crop protection |

Emerging Utility in Advanced Materials Science Research

The application of this compound in advanced materials science is a more nascent field of exploration compared to its role in agrochemicals. However, the unique properties of fluorinated organic compounds suggest a promising future for this molecule in the development of new materials. The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including thermal stability, chemical resistance, and electronic characteristics.

One area of potential application is in the synthesis of specialty polymers. The strained azetidine ring of this compound can, in principle, undergo ring-opening polymerization to yield polyamines. The presence of the difluoromethyl and methyl groups on the polymer backbone would be expected to impart unique properties to the resulting material, such as altered solubility, thermal stability, and surface properties. Research into the polymerization of azetidine derivatives is ongoing, with potential applications in coatings, adhesives, and biomedical materials. researchgate.netrsc.org

Furthermore, fluorinated heterocyclic compounds are being investigated for their potential use in electronic and optical materials. The high electronegativity of fluorine can influence the electron density within a molecule, which can be advantageous in the design of materials for applications such as organic light-emitting diodes (OLEDs) or as components in advanced liquid crystal displays. While specific research detailing the use of this compound in these applications is limited, the broader interest in fluorinated materials suggests that it could be a valuable building block for future research in this area. nih.gov

The table below outlines the potential, though currently largely theoretical, applications of this compound in materials science.

Table 2: Potential Applications of this compound in Materials Science

| Potential Application Area | Relevant Properties Conferred by the Compound | Potential Material Type |

|---|---|---|

| Specialty Polymers | Modified thermal stability, chemical resistance, and surface energy | Fluorinated polyamines |

| Electronic Materials | Altered electronic properties due to fluorine's electronegativity | Components for organic electronics |

Analytical and Spectroscopic Characterization Techniques for Difluoromethylated Azetidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

For 3-(Difluoromethyl)-3-methylazetidine, ¹H NMR spectroscopy is used to identify the different types of protons and their connectivity. The spectrum is expected to show distinct signals for the methyl group protons, the protons on the azetidine (B1206935) ring, the amine proton (N-H), and the proton of the difluoromethyl group. The latter typically appears as a characteristic triplet due to coupling with the two adjacent fluorine atoms. The protons on the four-membered azetidine ring would likely appear as complex multiplets due to spin-spin coupling with each other.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon of the difluoromethyl group (CHF₂) is particularly noteworthy, as it appears as a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms (¹J C-F). nih.gov The signals for the azetidine ring carbons and the methyl carbon would appear in the aliphatic region of the spectrum.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 5.8 - 6.2 | Triplet (t) | CHF₂ |

| ¹H | 3.5 - 4.0 | Multiplet (m) | CH₂NCH₂ |

| ¹H | 1.8 - 2.2 | Singlet (s) | NH |

| ¹H | 1.3 - 1.6 | Singlet (s) | CH₃ |

| ¹³C | 115 - 120 | Triplet (t) | CHF₂ |

| ¹³C | 50 - 60 | - | C(CH₃)(CHF₂) |

| ¹³C | 45 - 55 | - | CH₂NCH₂ |

| ¹³C | 20 - 30 | - | CH₃ |

Note: This table represents predicted values based on general principles and data for structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and confirming its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique can confirm the molecular weight of the target compound and any impurities present.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule with high confidence. nih.gov For this compound (C₅H₉F₂N), HRMS would be used to confirm its monoisotopic mass of 121.0703 Da. uni.lu The observed mass is compared to the calculated mass to verify the molecular formula. Predicted m/z values for various adducts of the compound can be calculated to aid in spectral interpretation. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | C₅H₁₀F₂N⁺ | 122.0776 |

| [M+Na]⁺ | C₅H₉F₂NNa⁺ | 144.0595 |

| [M+K]⁺ | C₅H₉F₂NK⁺ | 160.0335 |

| [M+NH₄]⁺ | C₅H₁₃F₂N₂⁺ | 139.1041 |

Source: Predicted values based on the compound's molecular formula. uni.lu

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose in the pharmaceutical and chemical industries. amadischem.com

For this compound, a reverse-phase HPLC method would typically be developed. In this method, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This allows for the quantification of purity, often expressed as a percentage. While specific method parameters are proprietary, the general approach remains consistent for ensuring compound purity. bldpharm.com

Table 3: Illustrative HPLC Purity Analysis Report

| Parameter | Value / Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV at 210 nm |

| Retention Time | 4.5 min |

| Peak Area | 99.5% |

| Purity Assessment | ≥99% |

Note: This table is a hypothetical example illustrating the typical output of an HPLC purity analysis.

Theoretical and Computational Studies of Difluoromethyl Azetidines

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the mechanisms of organic reactions, including those involving strained ring systems like azetidines.

For reactions involving 3-(difluoromethyl)-3-methylazetidine, DFT calculations can map out the potential energy surface for various transformations, such as nucleophilic ring-opening, cycloadditions, and functional group manipulations. nih.gov By calculating the energies of reactants, transition states, and products, chemists can determine the most favorable reaction pathways and predict the regioselectivity and stereoselectivity of a reaction. acs.org For instance, in the ring-opening of azetidinium ions, DFT studies have helped to understand the parameters that govern the regioselectivity of nucleophilic attack. nih.govresearchgate.net

The presence of the difluoromethyl group introduces significant electronic effects that can be precisely modeled using DFT. The strong electron-withdrawing nature of the two fluorine atoms can influence the charge distribution within the azetidine (B1206935) ring, affecting the reactivity of the nitrogen atom and the adjacent carbon atoms. nih.gov DFT can quantify these effects, providing insights into how the difluoromethyl group modulates the activation barriers of reactions. rsc.org For example, a computational study might compare the energy barriers for the N-alkylation of this compound with that of its non-fluorinated counterpart, thereby explaining the observed differences in reaction rates.

A hypothetical DFT study on the nucleophilic substitution at the C3 position of a protonated this compound could yield the following energetic data, illustrating the elucidation of the reaction mechanism.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Azetidinium + Nu-) | 0.0 | Initial state with the protonated azetidine and the nucleophile. |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the nucleophilic attack at the C2 carbon, leading to ring opening. |

| Transition State 2 (TS2) | +12.5 | Energy barrier for the nucleophilic attack at the C4 carbon, leading to ring opening. |

| Product 1 (Ring-opened) | -5.8 | Thermodynamically favored ring-opened product from attack at C2. |

| Product 2 (Ring-opened) | -4.1 | Ring-opened product from attack at C4. |

Conformational Analysis and Stereochemical Insights through Computational Methods

Computational methods, such as ab initio calculations and molecular mechanics, are employed to perform detailed conformational analyses. These methods can predict the most stable conformations of the molecule by calculating the relative energies of different spatial arrangements of the atoms. For 3,3-disubstituted azetidines, the interplay of steric and electronic effects determines the preferred orientation of the substituents.

The difluoromethyl group is of particular interest due to its unique stereoelectronic properties. It can act as a lipophilic hydrogen bond donor, a property that can be explored through computational analysis of intermolecular interactions. nih.govacs.org The C-F bonds are highly polarized, leading to a significant dipole moment and the potential for non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence the molecule's conformation and its binding to biological targets. nih.gov Computational studies can model these interactions and provide insights into the stereochemical preferences that might govern its biological activity.

A conformational analysis of this compound would likely reveal two primary puckered conformations with the substituents in different pseudo-axial and pseudo-equatorial positions.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-N1-C4-C3) | Key Feature |

|---|---|---|---|

| Conformer A | 0.0 | 25.8° | Difluoromethyl group in a pseudo-equatorial position, minimizing steric strain. |

| Conformer B | 1.5 | -26.2° | Difluoromethyl group in a pseudo-axial position, leading to some steric hindrance. |

Computational Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry plays a predictive role in the discovery of new chemical reactions. By modeling hypothetical transformations, researchers can assess their feasibility and predict their outcomes before embarking on lengthy and resource-intensive experimental work. thescience.dev For this compound, computational models can be used to predict its reactivity and selectivity in a variety of novel chemical transformations.

Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can provide qualitative predictions of reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate how the molecule will interact with electrophiles and nucleophiles. acs.org The electron-withdrawing difluoromethyl group is expected to lower the energy of the LUMO, potentially making the azetidine ring more susceptible to nucleophilic attack. nih.gov

Computational tools are also adept at predicting the regioselectivity and stereoselectivity of reactions. rsc.org For example, in a proposed cycloaddition reaction involving the azetidine, calculations can determine which face of the molecule is more likely to react and which regioisomer of the product will be favored. This is achieved by calculating the activation energies for all possible reaction pathways. The influence of fluorine substituents on reaction barriers is a well-studied area, and these principles can be applied to predict the outcomes of reactions with this compound. rsc.orgresearchgate.net

A hypothetical computational screening of electrophilic aromatic substitution on a phenyl group attached to the azetidine nitrogen could provide the following selectivity predictions.

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| Ortho | 18.5 | Minor |

| Meta | 22.1 | Minor |

| Para | 17.9 | Major |

Molecular Modeling and Chemoinformatics in Scaffold Design and Property Prediction

The azetidine ring is considered a privileged scaffold in drug discovery due to its desirable properties, including conformational rigidity and metabolic stability. pharmablock.comlifechemicals.comnih.gov this compound represents a unique scaffold that can be further elaborated to create libraries of novel compounds for biological screening. technologynetworks.comenamine.net

Molecular modeling techniques are central to scaffold-based drug design. By visualizing the three-dimensional structure of the scaffold and its potential interactions with a biological target, medicinal chemists can design new molecules with improved potency and selectivity. researchgate.net The difluoromethyl group, with its ability to form hydrogen bonds and enhance lipophilicity, is a valuable feature in this context. mdpi.commdpi.com

Chemoinformatics employs computational and informational techniques to solve chemical problems, particularly in the context of large datasets of chemical compounds. longdom.orgifpenergiesnouvelles.com For scaffolds based on this compound, chemoinformatic tools can be used to predict a wide range of physicochemical and pharmacokinetic properties, such as solubility, lipophilicity (logP), and absorption, distribution, metabolism, and excretion (ADME) profiles. emerginginvestigators.org These predictions help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

A chemoinformatics approach could be used to generate a virtual library of derivatives of this compound and predict their drug-like properties.

| Derivative | Predicted logP | Predicted Aqueous Solubility (mg/L) | Predicted Blood-Brain Barrier Permeation |

|---|---|---|---|

| N-H (Parent) | 1.2 | High | Likely |

| N-Benzoyl | 2.8 | Moderate | Possible |

| N-Sulfonyl-phenyl | 2.5 | Low | Unlikely |

| N-Methyl | 1.5 | High | Likely |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies for Azetidine (B1206935) Derivatives

The synthesis of densely functionalized azetidines remains a challenge due to the inherent ring strain of the four-membered heterocycle. rsc.org Future research will likely focus on developing more efficient, sustainable, and scalable methods to access derivatives like 3-(difluoromethyl)-3-methylazetidine.

Key emerging strategies that could be adapted for this target include:

Photochemical Methods : Light-mediated reactions, such as the aza Paternò-Büchi reaction, offer a sustainable approach to constructing azetidine rings from readily available precursors. acs.org Similarly, photochemical Norrish–Yang cyclizations can provide access to strained azetidinols, which can serve as versatile intermediates. beilstein-journals.orguni-mainz.de

C-H Amination : Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for forming the azetidine ring with high functional group tolerance. rsc.org Adapting this methodology to precursors bearing a difluoromethyl group would provide a direct and atom-economical route.

Strain-Release Driven Synthesis : Methodologies that harness the energy of strained precursors, such as azabicyclo[1.1.0]butanes, can enable the modular and rapid assembly of complex azetidines. bris.ac.uk This approach is particularly suited for creating diverse compound libraries for screening purposes.

Flow Chemistry : Continuous flow processes can offer improved safety, scalability, and selectivity for the synthesis of azetidine derivatives, minimizing the handling of potentially unstable intermediates and reagents.

A comparative look at potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Advantages | Sustainability Aspect |

| Photochemical Cyclization | Alkenes and imines/oximes | Mild reaction conditions, access to complex scaffolds. acs.org | Utilizes light as a renewable energy source. beilstein-journals.org |

| C-H Amination | Picolinamide (B142947) (PA) protected amines | High atom economy, excellent functional group tolerance. rsc.org | Reduces pre-functionalization steps. |

| Strain-Release Synthesis | Azabicyclo[1.1.0]butanes | Modular, rapid, suitable for library synthesis. bris.ac.uk | High efficiency and convergence. |

| Ring Contraction | Substituted pyrrolidinones | Access to α-carbonyl azetidines. rsc.org | Utilizes readily available five-membered rings. |

Advancements in Chemo-, Regio-, and Stereoselective Functionalization of Azetidines

Once the this compound core is synthesized, the next frontier lies in its selective functionalization. The electronic properties of the difluoromethyl group and the inherent reactivity of the strained ring will govern the outcomes of these transformations. Future work will aim to develop predictable and highly selective methods for modifying the azetidine scaffold.

Promising areas for investigation include:

C-H Functionalization : Directing group-assisted lithiation or transition-metal-catalyzed C-H activation could enable the precise installation of substituents at the C2 or C4 positions of the azetidine ring. researchgate.netnih.gov The directing ability of the azetidine nitrogen itself can be harnessed to functionalize adjacent aromatic rings. nih.govlookchem.com

Stereoselective α-Lithiation : The development of methods for the stereoselective deprotonation and subsequent electrophilic trapping at the C2 position, potentially using chiral ligands or auxiliaries, would provide access to enantioenriched 2,3-disubstituted azetidines. acs.org

Ring-Opening Reactions : The strain energy of the azetidine ring can be exploited to drive regioselective ring-opening reactions, yielding valuable γ-amino functionalized compounds. rsc.org For instance, reaction with reagents like Olah's reagent (pyridine-HF) could lead to novel γ-fluorinated amines. rsc.org The desymmetrization of meso-azetidines through catalytic enantioselective ring-opening is another promising avenue. acs.orgrsc.org

Exploitation of Azetidines in Organocatalysis and Other Catalytic Cycles

The conformational rigidity of the azetidine scaffold makes it an excellent platform for the design of chiral ligands and organocatalysts for asymmetric synthesis. rsc.orgbirmingham.ac.uk Chiral azetidine-derived catalysts have shown high efficacy in a range of reactions, including Michael additions, Henry reactions, and Friedel-Crafts alkylations. birmingham.ac.ukresearchgate.netrsc.org

Future research into this compound in this context could explore:

Novel Chiral Ligands : The synthesis of enantiopure derivatives of this compound could lead to new classes of ligands for transition metal catalysis. The electronic influence of the difluoromethyl group could modulate the catalytic activity and selectivity of the metal center.

Organocatalyst Design : Incorporating the this compound scaffold into organocatalyst structures, such as those based on proline or other amino acids, could yield catalysts with unique stereochemical-directing properties. researchgate.net The rigidity of the azetidine ring can enhance the control of the catalytic pocket, leading to improved enantioselectivity. rsc.org

Bifunctional Catalysis : Azetidine-containing binuclear zinc catalysts have demonstrated success in asymmetric Michael additions. rsc.org This principle could be extended by designing catalysts derived from this compound that feature both a Lewis acidic site and a Brønsted basic site within a rigid chiral environment.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique structural and electronic properties of this compound make it a compelling candidate for interdisciplinary research, bridging synthetic chemistry with biology and materials science.

Medicinal Chemistry and Drug Discovery :

Bioisosterism : The azetidine ring is increasingly recognized as a valuable bioisostere for larger, more flexible, or more lipophilic groups, improving pharmacokinetic properties by imparting rigidity and reducing molecular weight. researchgate.netdigitellinc.com The difluoromethyl group is also a well-established bioisostere for hydroxyl, thiol, or amine groups, as it can act as a lipophilic hydrogen bond donor while enhancing metabolic stability. acs.orgresearchgate.netalfa-chemistry.comnih.gov The combination of these two motifs in one molecule makes this compound a highly attractive scaffold for designing novel therapeutic agents, for instance, as inhibitors of the STAT3 transcription factor. nih.govacs.org

CNS-Focused Libraries : The rigid, three-dimensional nature of the azetidine core is desirable for developing compounds that target the central nervous system (CNS). nih.gov Future work could involve incorporating this scaffold into libraries of lead-like molecules for screening against various neurological targets. nih.gov

Materials Science :

Polymer Chemistry : Azetidines can serve as monomers in cationic ring-opening polymerization (CROP) to produce polyamines. rsc.orgutwente.nlresearchgate.net The substitution pattern on the azetidine ring influences the properties of the resulting polymer. Investigating the polymerization of this compound could lead to novel functional polymers with applications in areas such as gene transfection, CO₂ capture, or as antimicrobial coatings. rsc.orgutwente.nl The incorporation of azetidine-2-carboxylic acid, a related structure, has been shown to increase the flexibility of polymers compared to their proline-based counterparts. nih.gov

Energetic Materials : Recent studies have shown that densely functionalized azetidines can serve as novel energetic materials. acs.org The introduction of fluorine-containing groups can significantly impact the physical and energetic properties. The scalability of photochemical methods for azetidine synthesis could enable the production and characterization of this compound derivatives as potential melt-castable explosives or propellant plasticizers. acs.org

Q & A

Q. What are the optimal synthetic routes for 3-(difluoromethyl)-3-methylazetidine, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of appropriately substituted precursors or functional group transformations. Key factors include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like ring-opening in azetidines .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency for azetidine ring formation .

- Catalysts : Palladium or nickel catalysts may facilitate cross-coupling reactions for difluoromethyl group introduction .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is standard .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : - NMR spectroscopy : NMR identifies difluoromethyl environments (δ ≈ -100 to -120 ppm for CF groups) [[15]]. NMR detects methyl and azetidine ring protons (δ 1.2–3.5 ppm) [[19]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.